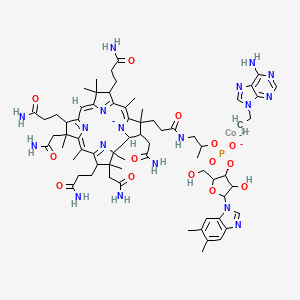![molecular formula C15H14N3O8P B1234460 4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)
4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2159 is a synthetic organic compound known for its role as a P2X1 receptor antagonist . The P2X1 receptor is a type of purinergic receptor that responds to the extracellular nucleotide adenosine triphosphate (ATP).
Preparation Methods
The synthesis of MRS2159 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes the following steps:
Formation of the Pyridine Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Modifications: The pyridine core is then modified to introduce the necessary functional groups, such as the formyl, hydroxy, and phosphonooxymethyl groups.
Final Assembly: The final step involves the coupling of the modified pyridine core with a benzoic acid derivative to form MRS2159.
Chemical Reactions Analysis
MRS2159 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the formyl group, converting it to an alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MRS2159 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of P2X1 receptors in various chemical processes.
Medicine: The compound is explored for its potential therapeutic applications in conditions where P2X1 receptor activity is implicated, such as thrombosis and hypertension.
Industry: MRS2159 is used in the development of new drugs targeting purinergic signaling pathways.
Mechanism of Action
MRS2159 exerts its effects by antagonizing the P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel that opens in response to the binding of ATP, allowing the influx of cations such as calcium and sodium. By blocking this receptor, MRS2159 inhibits the downstream signaling pathways activated by ATP binding, thereby modulating various physiological responses .
Comparison with Similar Compounds
MRS2159 is unique among P2X1 receptor antagonists due to its specific structure and binding affinity. Similar compounds include:
NF449: An older generation P2X1 receptor antagonist known for its potency but also for off-target effects.
PSB-2001: Another P2X1 receptor antagonist with different structural features and binding properties.
MRS2159 stands out due to its selective antagonism and reduced off-target effects compared to some of these similar compounds .
Properties
Molecular Formula |
C15H14N3O8P |
|---|---|
Molecular Weight |
395.26 g/mol |
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N3O8P/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25) |
InChI Key |
NPBWMMRUXMTIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=C(C=C2)C(=O)O)COP(=O)(O)O)C=O)O |
Synonyms |
MRS2159 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


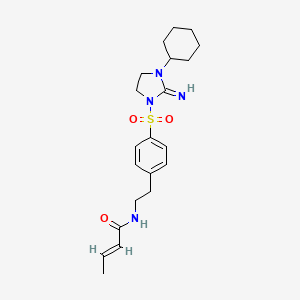

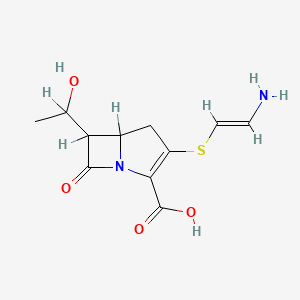
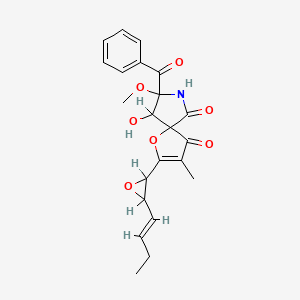
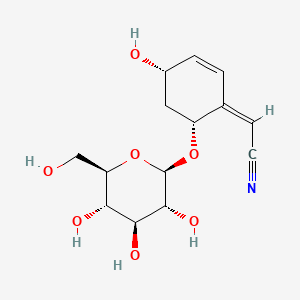
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)
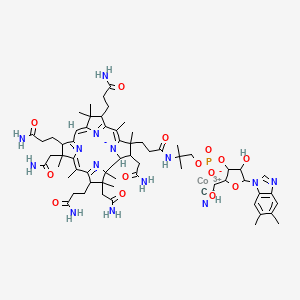
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)


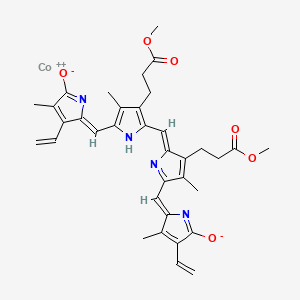
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
